1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile
Description
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 4-chlorophenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a nitrile group at the 3-position. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules targeting cancer and microbial pathogens .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKOFLYZYREQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
Chemistry
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. It undergoes various chemical reactions, including:
- Oxidation : Forms pyrrole oxides.
- Reduction : Yields pyrrolidine derivatives.
- Substitution : Electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Reaction Types and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic |
| Reduction | Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4) | Catalytic hydrogenation |
| Substitution | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | Standard electrophilic conditions |
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties : Demonstrated significant activity against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values are as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
- Anti-inflammatory Activity : The compound has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical in inflammatory responses. The inhibition percentages are summarized below:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | LOX Inhibition (%) |
|---|---|---|---|
| This compound | 78 | 82 | 68 |
Medicine
In medicinal chemistry, this compound is explored as a lead for developing new pharmaceuticals. Its structural properties suggest potential as an inhibitor for key enzymes involved in various diseases, including cancer and infectious diseases.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Anticancer Properties : Research indicates that modifications in the pyrrole structure can enhance anticancer activity against various cancer cell lines.
- Antileishmanial Activity : Similar compounds have shown promising results against Leishmania species, suggesting that structural modifications can lead to increased efficacy against parasitic infections.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues in the Pyrrole-3-carbonitrile Family
| Compound Name (Structure) | Substituents | IR ν(CN) (cm⁻¹) | Notable Features |
|---|---|---|---|
| Target compound | 1-(4-ClC₆H₄), 2,5-(CH₃)₂, 3-CN | ~2218–2221 | High lipophilicity; potential cytotoxicity due to chloro and nitrile groups |
| 1j (1-phenethyl-2-Me-5-sugar-modified pyrrole) | 1-(phenethyl), 2-Me, 5-(tetrahydroxybutyl), 3-CN | 2218 | Hydrophilic sugar substituent; reduced membrane permeability vs. target |
| 4a (1-hexyl-2-Ph-5-sugar-modified pyrrole) | 1-hexyl, 2-Ph, 5-(complex sugar), 3-CN | 2221 | Bulky substituents limit bioavailability; moderate bioactivity |
Key Observations :
- The target compound’s 4-chlorophenyl and methyl groups enhance lipophilicity compared to sugar- or alkyl-substituted analogues (e.g., 1j, 4a), which may improve cell membrane penetration .
- Nitrile stretching frequencies (IR) remain consistent (~2218–2221 cm⁻¹), indicating minimal electronic variation in the pyrrole core .
Comparison with Halogen-Substituted Bioactive Compounds
Chalcone Derivatives ()
Chalcones with halogen substituents exhibit cytotoxicity against cancer cells:
| Compound (Chalcone) | Structure | IC₅₀ (MCF-7 cells, μg/mL) | Key Substituents |
|---|---|---|---|
| (E)-1-(4-ClC₆H₄)-3-p-tolylprop-2-en-1-one (C1) | 4-ClC₆H₄, p-tolyl | 1,484.75 | Low activity; simple substitution |
| (E)-1-(3-BrC₆H₄)-3-(4-isopropylPh) chalcone | 3-BrC₆H₄, 4-isopropylPh | 22.41 | High activity; bulky substituents |
| Target compound | Pyrrole core with 4-ClC₆H₄, Me, CN | Not reported | Predicted higher activity |
Key Observations :
- The target’s pyrrole core may offer better metabolic stability than chalcones’ α,β-unsaturated ketone, which is prone to Michael addition reactions .
Triazole Derivatives ()
1-Aryltriazole acids with 4-chlorophenyl groups show antitumor activity:
| Compound (Triazole) | Substituents | Activity (NCI-H522 cells, GP%) |
|---|---|---|
| 1-(4-ClC₆H₄)-5-(CF₃)-triazole-4-carboxylic acid | 4-ClC₆H₄, CF₃, COOH | 68.09% (GP) |
| Target compound | Pyrrole core with 4-ClC₆H₄, Me, CN | Not tested |
Key Observations :
- The 4-chlorophenyl group in triazoles correlates with selective inhibition of cancer cell lines (e.g., NCI-H522) .
Comparison with Chromene-3-carbonitrile Derivatives ()
Chromene derivatives with nitrile groups exhibit distinct spectral and biological properties:
| Compound (Chromene) | Substituents | IR ν(CN) (cm⁻¹) | Activity Notes |
|---|---|---|---|
| 2-amino-5-hydroxy-4-(4-MeC₆H₄)-chromene-3-CN | 4-MeC₆H₄, NH₂, OH | 2204 | Moderate cytotoxicity |
| Target compound | Pyrrole core with 4-ClC₆H₄, Me, CN | ~2218–2221 | Predicted higher lipophilicity |
Key Observations :
- Chromenes’ amino and hydroxyl groups enable hydrogen bonding, enhancing solubility but reducing membrane permeability compared to the target compound’s hydrophobic substituents .
- Nitrile IR stretches are comparable (~2204 vs. ~2218 cm⁻¹), but electronic environments differ due to aromatic core variations .
Biological Activity
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a compound belonging to the pyrrole family, characterized by its unique five-membered ring structure containing one nitrogen atom. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following attributes:
- IUPAC Name : 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile
- CAS Number : 866152-54-7
- Molecular Formula : C13H11ClN2
- Molecular Weight : 232.7 g/mol
The presence of a chlorophenyl group and a carbonitrile group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its structure allows it to bind with specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways.
Antiviral Activity
Recent studies have indicated that pyrrole derivatives exhibit notable antiviral properties. In particular, compounds similar to this compound have shown efficacy against viral infections by interfering with viral replication processes.
Anticancer Properties
Research has highlighted the potential of this compound in cancer treatment. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that derivatives of pyrrole exhibited cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cancer type .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Effective against viral replication | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrole derivatives:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | Bromine instead of chlorine | Similar anticancer properties |
| 1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | Methyl group instead of chlorine | Altered pharmacokinetics |
Q & A
Q. Advanced Research Focus
- DFT Studies : Calculate activation energies for cyclization steps (e.g., ΔG‡ ~25–30 kcal/mol) and optimize transition states using Gaussian09.
- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites (e.g., cyano group as electron-withdrawing, chlorophenyl as electron-donating) .
- Solvent Effects : Simulate polar solvents (e.g., DMSO) to stabilize intermediates via dipole interactions .
What strategies resolve contradictions in reaction outcomes (e.g., unexpected products)?
Advanced Research Focus
Case Study: A study on 4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-3-carbonitrile revealed unexpected dioxo-pyrrole formation due to over-oxidation. Mitigation strategies:
- Stoichiometric Control : Limit oxidizing agents (e.g., ≤1.2 eq. of DDQ).
- In-Situ Monitoring : Use TLC or in operando NMR to track intermediate formation .
- Byproduct Analysis : Characterize side products via LC-MS to adjust reaction pathways .
Which spectroscopic techniques are optimal for purity assessment?
Q. Basic Research Focus
- HPLC : Use a C18 column (MeCN:H2O = 70:30) with UV detection at 254 nm.
- GC-MS : Identify volatile impurities (e.g., unreacted diketones) with a DB-5 capillary column.
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
How does substituent variation (e.g., Cl vs. F) impact electronic properties?
Advanced Research Focus
Compare with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbonitrile:
- Electron-Withdrawing Effects : Cl (σp = 0.23) reduces electron density at the pyrrole ring more than F (σp = 0.06), altering reactivity in cross-coupling reactions.
- Hammett Plots : Correlate substituent constants with reaction rates (e.g., SNAr substitutions) .
What solvent systems enhance solubility for biological assays?
Basic Research Focus
Test solubility in:
- Polar Aprotic Solvents : DMSO (≥50 mg/mL), DMF.
- Co-Solvents : 10% EtOH in PBS (pH 7.4) for in vitro studies.
Avoid aqueous buffers (low solubility due to hydrophobic methyl groups) .
How to design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Core Modifications : Replace Cl with Br/CF3 to study steric effects.
- Functional Group Addition : Introduce carboxylic acid (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) to enhance hydrophilicity .
- Biological Screening : Use cytotoxicity assays (e.g., MTT) to link substituents to activity .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
